1-[3-(4-Benzylpiperazin-1-yl)propyl]-1H-benzimidazol-2-amine
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Overview
Description
1-[3-(4-Benzylpiperazin-1-yl)propyl]-1H-benzimidazol-2-amine is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzimidazole core linked to a benzylpiperazine moiety via a propyl chain. The presence of these functional groups imparts the compound with a range of biological activities, making it a valuable subject of study for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Benzylpiperazin-1-yl)propyl]-1H-benzimidazol-2-amine typically involves the following steps:
Formation of Benzylpiperazine: The initial step involves the synthesis of benzylpiperazine, which can be achieved through the reductive amination of benzylamine with piperazine.
Linking with Benzimidazole: The benzylpiperazine is then linked to the benzimidazole core via a propyl chain. This step often involves the use of a suitable linker, such as 1,3-dibromopropane, under basic conditions to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(4-Benzylpiperazin-1-yl)propyl]-1H-benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and benzimidazole moieties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: 1,3-dibromopropane, sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Industry: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-(4-Benzylpiperazin-1-yl)propyl]-1H-benzimidazol-2-amine involves its interaction with specific molecular targets:
Acetylcholinesterase Inhibition: The compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission.
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Comparison with Similar Compounds
3-(4-Benzylpiperazin-1-yl)propan-1-amine: This compound shares the benzylpiperazine moiety but lacks the benzimidazole core.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound includes a chromenone core linked to benzylpiperazine.
Uniqueness: 1-[3-(4-Benzylpiperazin-1-yl)propyl]-1H-benzimidazol-2-amine is unique due to the presence of both benzimidazole and benzylpiperazine moieties, which confer a combination of biological activities not commonly found in other compounds.
Properties
CAS No. |
62753-72-4 |
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Molecular Formula |
C21H27N5 |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
1-[3-(4-benzylpiperazin-1-yl)propyl]benzimidazol-2-amine |
InChI |
InChI=1S/C21H27N5/c22-21-23-19-9-4-5-10-20(19)26(21)12-6-11-24-13-15-25(16-14-24)17-18-7-2-1-3-8-18/h1-5,7-10H,6,11-17H2,(H2,22,23) |
InChI Key |
NEHIJSXJOOMAFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3N=C2N)CC4=CC=CC=C4 |
Origin of Product |
United States |
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